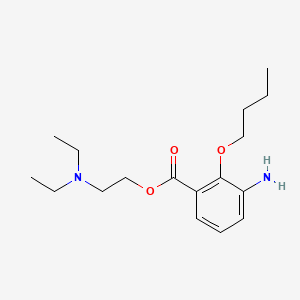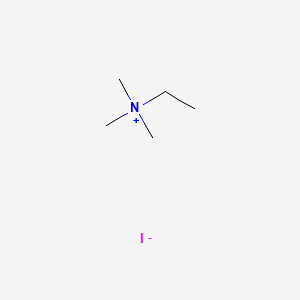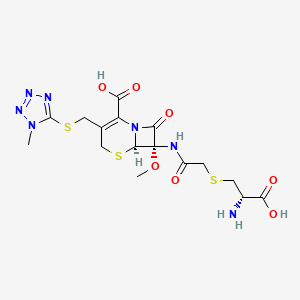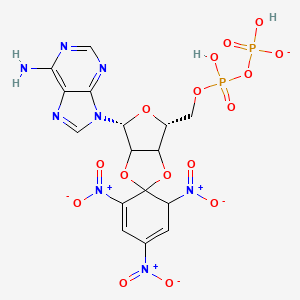
2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate
概要
説明
2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate is a modified nucleotide that has been extensively studied for its unique properties and applications in biochemical research. This compound is characterized by the presence of a trinitrophenyl group attached to the adenosine moiety, which significantly alters its chemical and biological behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate typically involves the nitration of adenosine derivativesThe final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate undergoes various chemical reactions, including:
Substitution Reactions: The trinitrophenyl group can participate in nucleophilic substitution reactions.
Complex Formation: The compound can form complexes with aromatic amino acids and other molecules.
Common Reagents and Conditions
Common reagents used in the reactions of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate include methanol, dimethyl sulfoxide, and aromatic amino acid derivatives. Reaction conditions often involve moderate temperatures and specific pH levels to facilitate the desired transformations .
Major Products
The major products formed from the reactions of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate depend on the specific reaction conditions and reagents used. For example, complex formation with aromatic amino acids results in stable 1:1 complexes .
科学的研究の応用
2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The trinitrophenyl group enhances the compound’s binding affinity and specificity, allowing it to act as a potent inhibitor or antagonist. For example, it binds to the active site of heavy meromyosin ATPase, causing a characteristic spectral shift and quenching tryptophanyl fluorescence .
類似化合物との比較
Similar Compounds
2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-triphosphate: Similar in structure but with an additional phosphate group, making it a triphosphate instead of a diphosphate.
2’,3’ O-(2,4,6-trinitrophenyl)guanosine 5’-diphosphate: A guanosine analog with similar modifications.
Uniqueness
2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate is unique due to its specific trinitrophenyl modification, which imparts distinct chemical and biological properties. This modification enhances its utility as a research tool for studying nucleotide interactions and enzyme mechanisms .
特性
IUPAC Name |
[[(4R,6R)-4-(6-aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O16P2/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(37-15)3-36-42(34,35)40-41(31,32)33)38-16(39-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7-8,11-12,15H,3H2,(H,34,35)(H2,17,18,19)(H2,31,32,33)/p-1/t7-,8?,11?,12?,15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOHYTDXVJMKHS-LKSVHCESSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2(C1[N+](=O)[O-])OC3[C@H](O[C@H](C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N8O16P2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77450-67-0 | |
| Record name | 2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077450670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


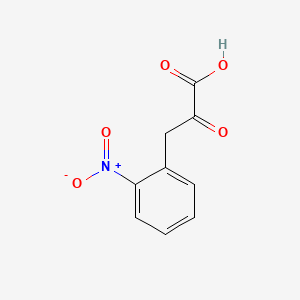

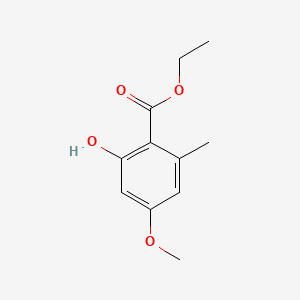
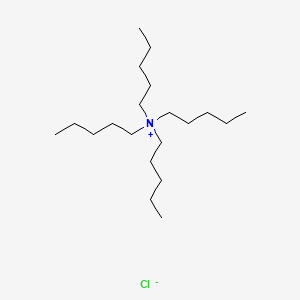
![6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole](/img/structure/B1203237.png)
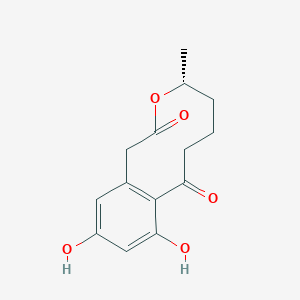

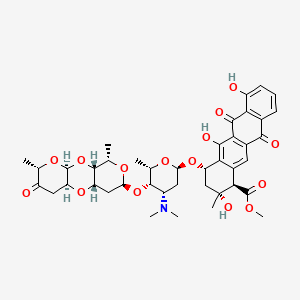
![methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1203246.png)
![3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1203247.png)
